10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a dibenzo[b,e][1,4]diazepine core, which is fused with a cyclohexylcarbonyl and a phenyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in 2-propanol . This reaction proceeds under mild conditions and yields the desired product with high purity. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form the final dibenzo[b,e][1,4]diazepinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry has been explored for the efficient synthesis of benzodiazepines, which can be adapted for the production of dibenzo[b,e][1,4]diazepinones . This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted dibenzo[b,e][1,4]diazepinones.
Scientific Research Applications
10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and other central nervous system disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In cancer cells, it induces apoptosis by affecting the mitochondrial membrane potential and increasing the levels of reactive oxygen species . This leads to cell cycle arrest in the G2/M phase and subsequent cell death. The compound’s interaction with central nervous system receptors also contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one: Known for its use as an antipsychotic agent.
7-Chloro-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one: Commonly used in the treatment of anxiety disorders.
Uniqueness
10-(cyclohexylcarbonyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells and potential therapeutic effects in the central nervous system make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C26H28N2O2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(cyclohexanecarbonyl)-6-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H28N2O2/c29-23-17-9-15-21-24(23)25(18-10-3-1-4-11-18)28(22-16-8-7-14-20(22)27-21)26(30)19-12-5-2-6-13-19/h1,3-4,7-8,10-11,14,16,19,25,27H,2,5-6,9,12-13,15,17H2 |
InChI Key |
JYJPMXIAUVFUQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C(C3=C(CCCC3=O)NC4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
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